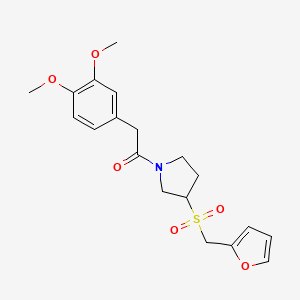

2-(3,4-Dimethoxyphenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-1-[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO6S/c1-24-17-6-5-14(10-18(17)25-2)11-19(21)20-8-7-16(12-20)27(22,23)13-15-4-3-9-26-15/h3-6,9-10,16H,7-8,11-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSSKAPFCZDPVSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)N2CCC(C2)S(=O)(=O)CC3=CC=CO3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. Common synthetic routes include:

Formation of the Dimethoxyphenyl Core: This step involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate reagents to form the dimethoxyphenyl core.

Introduction of the Furan-2-ylmethylsulfonyl Group: This step involves the sulfonylation of the furan-2-ylmethyl group using sulfonyl chlorides under basic conditions.

Formation of the Pyrrolidin-1-yl Group: This step involves the reaction of pyrrolidine with the intermediate compounds to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)ethanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)ethanone has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with two analogs from the evidence, focusing on structural features, molecular properties, and inferred functional differences.

Table 1: Comparative Analysis of Key Compounds

Key Observations:

Substituent Effects on Solubility :

- The target compound’s 3,4-dimethoxyphenyl group likely improves aqueous solubility compared to Analog 1’s fluorinated and sulfonated triazole system, which may favor lipid membranes .

- Analog 2’s cyclopentylthio group introduces hydrophobicity, whereas the target’s dimethoxy group balances polarity .

Biological Activity :

- Analog 1’s triazole and difluorophenyl motifs are common in kinase inhibitors (e.g., antifungal agents), suggesting the target compound might share similar target profiles .

- The sulfonyl-pyrrolidine group in both the target and Analog 2 could confer resistance to enzymatic degradation, enhancing pharmacokinetic stability .

The absence of a triazole ring in the target compound may simplify synthesis compared to Analog 1 but require optimization for pyrrolidine sulfonation .

Biological Activity

2-(3,4-Dimethoxyphenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)ethanone is a synthetic organic compound with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C18H21N O4 |

| Molecular Weight | 315.37 g/mol |

| LogP | 2.2238 |

| Polar Surface Area | 39.987 Ų |

| Hydrogen Bond Acceptors | 5 |

The biological activity of this compound is attributed to its structural components, which include a dimethoxyphenyl moiety and a furan ring linked through a pyrrolidine unit. The sulfonyl group enhances its interaction with biological targets, potentially modulating enzyme activities or receptor functions.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives containing furan and pyrrolidine rings can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro assays demonstrated that the compound can reduce cell viability in several cancer cell lines, suggesting its potential as an anticancer agent .

Antioxidant Properties

Antioxidant activity is another notable aspect of this compound. It has been reported that related compounds with methoxy groups can scavenge free radicals effectively, thus protecting cells from oxidative stress. This property may contribute to its overall therapeutic potential in preventing cancer progression and other oxidative stress-related diseases .

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties. Compounds with similar functional groups have shown effectiveness against various bacterial strains, indicating a potential role in developing new antimicrobial agents .

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 value comparable to established chemotherapeutics like doxorubicin .

Study 2: Antioxidant Activity Assessment

In another investigation focusing on antioxidant properties, the compound was tested alongside known antioxidants using DPPH and ABTS assays. It exhibited significant radical scavenging activity, suggesting its utility in formulations aimed at reducing oxidative damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.